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Compound of Interest

Compound Name: Agh-107

Cat. No.: B15614997

Disclaimer: No information was found for the compound "Agh-107." The following information
is provided for "ABT-107," a selective a7 neuronal nicotinic receptor (nAChR) agonist, which is
presumed to be the intended compound of interest based on the similarity in nomenclature.
The protocols and data presented are for research purposes only.

Introduction

ABT-107 is a selective and potent full agonist of the a7 neuronal nicotinic acetylcholine
receptor (nNAChR).[1][2] These receptors are ligand-gated ion channels that play a crucial role
in various cognitive processes. Agonism of a7 nAChRs is a therapeutic strategy being
investigated for cognitive deficits in neurological and psychiatric disorders. In preclinical
research, ABT-107 has been evaluated in rodent models for its potential to ameliorate cognitive
dysfunction, provide neuroprotection, and influence addiction-related behaviors.[3][4][5] This
document provides a summary of dosages and detailed protocols for the administration of ABT-
107 in mouse models, based on available preclinical studies.

Data Presentation: ABT-107 Dosage in Rodent
Models

The following table summarizes the dosages and administration routes for ABT-107 used in
various rodent studies. It is important to note that optimal dosage can vary depending on the
specific mouse strain, age, sex, and the experimental paradigm.
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Administration

Species Model/Assay Dosage Key Findings
Route
Nicotine Did not reverse
Mouse Withdrawal- 0.003, 0.03, 0.3 Intraperitoneal cognitive deficits
(C57BL/6) Induced mg/kg (i.p.) at the tested
Cognitive Deficits doses.[6]
Significantly
) N improved
Mouse (DBA/2) Sensory Gating 0.1 umol/kg Not specified )
sensory gating.
[1][2]
Ineffective 30
minutes post-
administration
) N but effective at
Mouse (DBA/2) Sensory Gating 1.0 umol/kg Not specified ]
180 minutes as
plasma
concentration
decreased.[2]
Mouse (AD Tau ) Attenuated tau
] Intraperitoneal
Transgenic APP-  Hyperphosphoryl 5 mg/kg/day (i.p) infusi hyperphosphoryl
i.p.) infusion
tau) ation P ation.[7]
Increased S9-
o ) GSK3 and
Pharmacokinetic ~ 0.01, 0.1, 1.0 Intraperitoneal
Mouse ) decreased p-tau
S mg/kg (i.p.) )
in the cortex and
hippocampus.[7]
Dose-
o ) ) dependently
Rat (Sprague Nicotine-Seeking Intraperitoneal
) 0.03, 0.3 mg/kg ) attenuated
Dawley) Behavior (i.p.) o
nicotine

reinstatement.[3]
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Improved motor

Parkinson's Subcutaneous behaviors and
Rat Disease Model 0.25 mg/kg/day (s.c.) via enhanced striatal
(6-OHDA lesion) minipump dopaminergic

function.[4][5]

Induced a
) significant, dose-
_ Intraperitoneal
Rat (Sprague Acetylcholine ) ] dependent
1, 3 umol/kg (i.p.) daily for 3 ) ]
Dawley) Release increase in
days

acetylcholine

release.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving ABT-107 administration
in mice.

Protocol 1: Intraperitoneal (i.p.) Administration for Behavioral Studies

This protocol is adapted from studies investigating the effects of ABT-107 on nicotine
withdrawal and cognitive function.[3][6]

o Objective: To assess the acute effects of ABT-107 on a specific behavioral outcome.
e Materials:

o ABT-107

o

Sterile saline (0.9% NacCl)

[¢]

Appropriate mouse strain (e.g., C57BL/6)

[¢]

Standard animal housing

[e]

Tuberculin syringes (1 mL) with 27-30 gauge needles

o

Analytical balance and vortex mixer
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e Procedure:
o Drug Preparation:

= On the day of the experiment, prepare a stock solution of ABT-107. ABT-107 is soluble
in saline.[6]

» Calculate the required concentration based on the desired dose (e.g., 0.3 mg/kg) and
the average weight of the mice. The injection volume should be consistent, typically 5-
10 mL/kg.

= Prepare a vehicle control solution (sterile saline).

o Animal Handling and Dosing:
= Acclimate mice to the experimental room for at least 1 hour before dosing.
» Weigh each mouse to determine the precise injection volume.

» Administer ABT-107 or vehicle via intraperitoneal injection. For ABT-107, a pretreatment
time of 15-30 minutes before behavioral testing is common.[6][8]

» Gently restrain the mouse, exposing the abdomen. Insert the needle into the lower right
or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or

cecum.
o Behavioral Testing:

» Following the pretreatment period, place the mouse in the behavioral apparatus (e.g.,
fear conditioning chamber, operant chamber).

» Record and analyze the behavioral data according to the specific experimental design.
Protocol 2: Continuous Subcutaneous (s.c.) Administration via Osmotic Minipump

This protocol is based on a study investigating the neuroprotective effects of chronic ABT-107
administration in a rat model of Parkinson's disease, and is applicable to mouse models.[4][5]
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o Objective: To assess the long-term effects of continuous ABT-107 administration.

o Materials:

o ABT-107

[¢]

Vehicle (e.qg., sterile saline)

[e]

Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration for the study

o

Surgical instruments for implantation

[¢]

Anesthesia (e.qg., isoflurane)

[¢]

Analgesics for post-operative care

[e]

Clippers and surgical scrub

e Procedure:

o Minipump Preparation:

» Following the manufacturer's instructions, fill the osmotic minipumps with the calculated
concentration of ABT-107 solution to deliver the desired daily dose (e.g., 0.25
mg/kg/day).

» Prime the pumps in sterile saline at 37°C for the recommended duration to ensure
immediate drug delivery upon implantation.

o Surgical Implantation:

Anesthetize the mouse using isoflurane.

Shave and sterilize the skin on the back, slightly posterior to the scapulae.

Make a small midline incision in the skin.

Using blunt dissection, create a subcutaneous pocket.
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» Insert the primed minipump into the pocket, with the flow moderator pointing away from
the incision.

» Close the incision with wound clips or sutures.

o Post-Operative Care:
» Administer post-operative analgesics as per institutional guidelines.

= Monitor the mouse for recovery from anesthesia and for any signs of post-surgical
complications.

» House mice individually to prevent interference with the surgical site.
o Experimental Timeline:

» Allow a period for drug delivery to establish before subsequent experimental
manipulations (e.g., induction of a disease model).[4][5]

= At the end of the study, euthanize the mice and explant the minipumps to verify drug
delivery.
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Caption: Signaling pathway of ABT-107 via a7 nAChR activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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